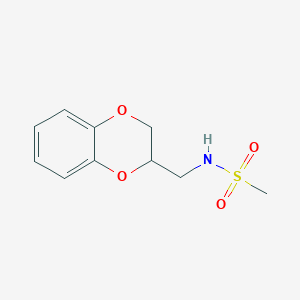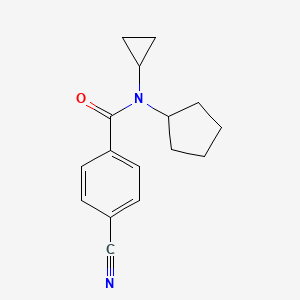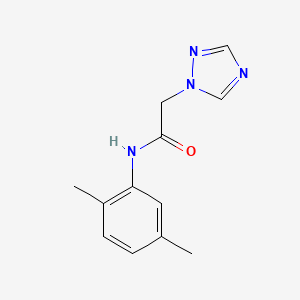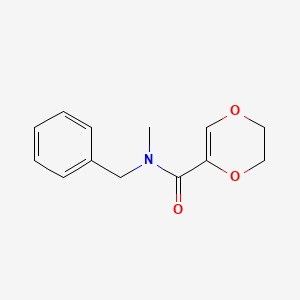
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide, commonly known as DBDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. DBDMS has been synthesized using different methods and has been used in various scientific research applications.
Mécanisme D'action
DBDMS acts as a covalent inhibitor of cysteine proteases by reacting with the thiol group of the active site cysteine residue. The covalent bond formation between DBDMS and the cysteine residue results in the irreversible inhibition of the protease activity. DBDMS also acts as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins by reacting with the active site cysteine residue and forming a covalent bond.
Biochemical and Physiological Effects
DBDMS has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases involved in the regulation of apoptosis. DBDMS has also been shown to inhibit the activity of histone deacetylases and sirtuins, resulting in the modulation of gene expression and cellular processes such as DNA repair and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DBDMS has several advantages for use in lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying the function of these enzymes. DBDMS is also a covalent inhibitor, which allows for irreversible inhibition of the protease activity. However, DBDMS has some limitations, such as its potential for off-target effects due to the reactivity of the sulfonamide group with other nucleophiles. The irreversible inhibition of the protease activity can also limit the ability to study the reversibility of the inhibition.
Orientations Futures
There are several future directions for the use of DBDMS in scientific research. One direction is the development of more selective and potent inhibitors of cysteine proteases based on the structure of DBDMS. Another direction is the use of DBDMS as a tool for studying the function of other proteins involved in cellular processes such as DNA repair and apoptosis. The use of DBDMS in combination with other inhibitors or drugs could also provide new insights into the mechanisms of action of these compounds. Finally, the development of new methods for the synthesis of DBDMS could provide improved yields and purity of the compound, making it more accessible for scientific research.
Méthodes De Synthèse
DBDMS has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DBDMS as a white solid. The purity of DBDMS can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DBDMS has been widely used in scientific research as a tool for studying the function of various proteins. It has been used as a covalent inhibitor of cysteine proteases, such as cathepsin B, cathepsin L, and papain. DBDMS has also been used as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins. In addition, DBDMS has been used as a tool for studying the function of proteins involved in DNA repair and apoptosis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(12,13)11-6-8-7-14-9-4-2-3-5-10(9)15-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBEZLFIMUCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)




![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)